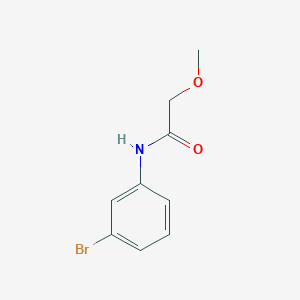

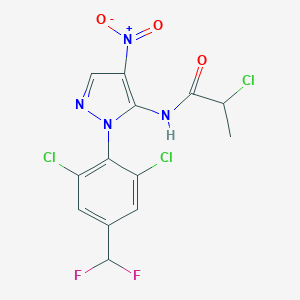

N-(3-bromophenyl)-2-methoxyacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include the compound’s appearance (solid, liquid, color, etc.) and any notable physical properties.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any necessary purification steps.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用

1. Pharmacokinetic Study of 1-(3′-bromophenyl)-heliamine

- Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .

- Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL .

- Results : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

- Summary of Application : This study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .

- Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .

- Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

3. Sustainable Isocyanide Synthesis

- Summary of Application : This research presents a more sustainable protocol for the synthesis of isocyanides, which involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent .

- Methods of Application : The reaction involves dehydration of N-(3-bromophenyl)formamide with phosphorus oxychloride, in the presence of triethylamine under co-solvent-free conditions at 0 °C .

- Results : The product, 3-bromo-1-isocyanobenzene, was obtained in excellent yield . The method offers several advantages including increased synthesis speed, relatively mild conditions, and minimal reaction waste .

4. Radiosynthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine

- Summary of Application : This study reports a new method for the simplified automated synthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine .

- Methods of Application : The compound was synthesized by nucleophilic displacement of 4-(3-bromophenyl)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .

- Results : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

5. Sustainable Isocyanide Synthesis

- Summary of Application : This research presents a more sustainable protocol for the synthesis of isocyanides, which involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent .

- Methods of Application : The reaction involves dehydration of N-(3-bromophenyl)formamide with phosphorus oxychloride, in the presence of triethylamine under co-solvent-free conditions at 0 °C .

- Results : The product, 3-bromo-1-isocyanobenzene, was obtained in excellent yield . The method offers several advantages including increased synthesis speed, relatively mild conditions, and minimal reaction waste .

6. Radiosynthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine

- Summary of Application : This study reports a new method for the simplified automated synthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine .

- Methods of Application : The compound was synthesized by nucleophilic displacement of 4-(3-bromophenyl)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .

- Results : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.

Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “N-(3-bromophenyl)-2-methoxyacetamide”, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!

属性

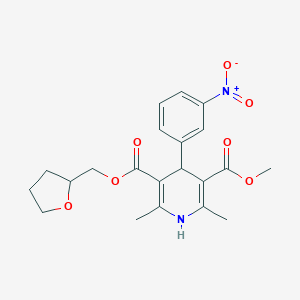

IUPAC Name |

N-(3-bromophenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUFAQUGJVSSBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358308 |

Source

|

| Record name | N-(3-bromophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-methoxyacetamide | |

CAS RN |

430463-83-5 |

Source

|

| Record name | N-(3-bromophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

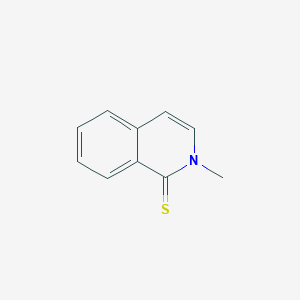

![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)

![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)